Thalidomide-propargyl-O-PEG4-OH is a synthetic compound that integrates a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker functionalized with a propargyl group. This compound is primarily utilized in proteolysis targeting chimeras (PROTAC) technology, which represents an innovative approach in drug discovery and therapeutic development. By facilitating the degradation of target proteins through the ubiquitin-proteasome system, Thalidomide-propargyl-O-PEG4-OH plays a crucial role in advancing targeted therapies for various diseases, including cancer.
Thalidomide-propargyl-O-PEG4-OH is classified as a small molecule drug and belongs to the category of cereblon ligands. It is synthesized from Thalidomide, which was originally developed as a sedative and later found to have immunomodulatory and anti-inflammatory properties. The addition of the PEG4 linker enhances solubility and biocompatibility, while the propargyl group allows for click chemistry applications .
The synthesis of Thalidomide-propargyl-O-PEG4-OH involves several key steps:
Industrial production follows similar synthetic routes but emphasizes optimization of reaction conditions to achieve high yields and purity.
Thalidomide-propargyl-O-PEG4-OH has a complex molecular structure characterized by:
The structure allows for various functional modifications, making it versatile for applications in drug development.
Thalidomide-propargyl-O-PEG4-OH can undergo several types of chemical reactions:
Thalidomide-propargyl-O-PEG4-OH functions by binding to cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the ubiquitination of target proteins, leading to their degradation by the proteasome. Key molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in regulating various cellular processes. The mechanism highlights its potential in targeted therapies aimed at diseases characterized by dysregulated protein levels.
Thalidomide-propargyl-O-PEG4-OH has broad applications across various scientific fields:
This compound exemplifies how innovative synthetic strategies can lead to advancements in therapeutic technologies, particularly through targeted protein degradation mechanisms.
Chemical Identity and SpecificationsThalidomide-propargyl-O-PEG4-OH (CAS: 2098799-77-8) is a synthetic degrader building block with the molecular formula C₂₄H₂₈N₂O₉ and a molecular weight of 488.493 g/mol. Its structure features a thalidomide-based cereblon (CRBN) ligand tethered to a propargyl group via a tetraethylene glycol (PEG4) linker, terminating in a hydroxyl functionality. The compound exhibits ≥95% HPLC purity and requires refrigerated storage to maintain stability over a 12-month shelf life [1] [5] [9].
Table 1: Key Chemical and Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2098799-77-8 |
| Molecular Formula | C₂₄H₂₈N₂O₉ |
| Molecular Weight | 488.493 g/mol |
| SMILES Notation | OCCOCCOCCOCCOCC#CC₁=C₂C(=O)N(C₃CCC(=O)NC₃=O)C(=O)C₂=CC=C₁ |
| Purity (HPLC) | ≥95% |
| Recommended Storage | Refrigerated |
| Reactivity | Propargyl group for "click" chemistry |
Thalidomide (α-phthalimidoglutarimide) gained notoriety in the 1950s due to severe teratogenicity but was later repurposed for treating erythema nodosum leprosum (ENL) and multiple myeloma. Its resurgence began in 1998 with FDA approval for ENL, followed by derivative development:
Mechanistic studies revealed that thalidomide and its analogs (collectively termed Immunomodulatory Drugs, IMiDs) bind CRBN, a substrate receptor of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. This binding reprograms the ligase toward "neosubstrates" like transcription factors IKZF1/3 and casein kinase 1α (CK1α), leading to their ubiquitination and proteasomal degradation [4] [7]. Derivatives like thalidomide-propargyl-O-PEG4-OH evolved from this foundational work, designed to optimize linker chemistry for PROTAC applications while retaining CRBN-binding efficacy.
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules comprising:
E3 ligase ligand-linker conjugates serve as pre-assembled building blocks for streamlined PROTAC synthesis. Among >600 human E3 ligases, only a few are commonly hijacked for PROTACs:
Thalidomide-propargyl-O-PEG4-OH exemplifies a CRBN-focused conjugate. Its structural features include:
Table 2: Comparison of Key E3 Ligase Ligand-Linker Conjugates
| E3 Ligase | Ligand Example | Linker Attachment Point | Common Linker Types |
|---|---|---|---|
| CRBN | Thalidomide | C4'-oxygen (ether) | PEGₙ, Alkyl chains |
| VHL | VH032 | Exposed acetamide N or C-terminus | PEGₙ, Alkyl/ether |
| cIAP1 | A-410099.1 | Amide nitrogen | Alkyl, PEGₙ |
| MDM2 | Nutlin-3 | Piperazine nitrogen | PEGₙ, Alkyl chains |
Mechanism of Ternary Complex FormationUpon cellular entry, thalidomide-propargyl-O-PEG4-OH binds CRBN within the CRL4 complex. Structural analyses reveal that:
This induces a neomorphic interface on CRBN, enabling recruitment of non-native substrates (e.g., BRD4, BET proteins). The proximity between the target and the E3 ligase facilitates ubiquitin transfer:
Advantages of PEG4 Linker and Propargyl Chemistry
Applications in PROTAC SynthesisThis conjugate has been utilized in:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7